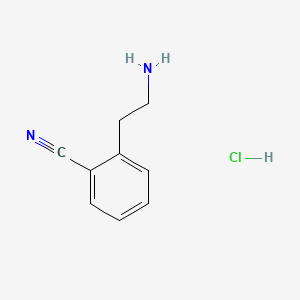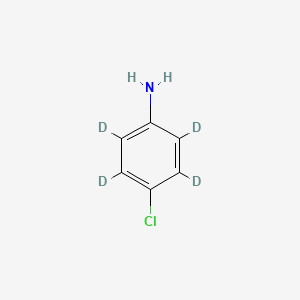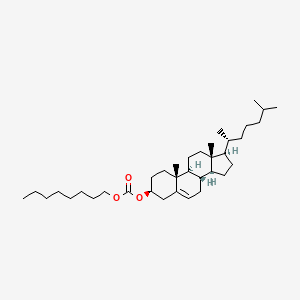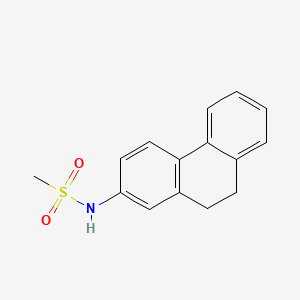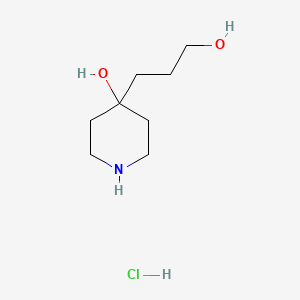
4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride
Overview
Description
4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered significant interest in the fields of chemistry, biology, and medicine. Piperidine derivatives are known for their diverse pharmacological activities and are widely used as building blocks in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include steps like dehydroxylation and pyridine reduction . Another approach involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic hydrogenation techniques due to their efficiency and high yield. The use of nanocatalysts like cobalt, ruthenium, and nickel has been explored to optimize the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-pyrrolidinone using reagents like iodosylbenzene.
Reduction: Catalytic hydrogenation can be employed to reduce the compound, often using palladium or rhodium catalysts.
Common Reagents and Conditions
Oxidation: Iodosylbenzene is commonly used for oxidation reactions.
Reduction: Palladium and rhodium catalysts are frequently employed for hydrogenation.
Substitution: Organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: 2-pyrrolidinone.
Reduction: Various reduced forms of the compound.
Substitution: Products of carbon-carbon bond formation.
Scientific Research Applications
4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a CCR5 antagonist in the treatment of HIV.
Medicine: Explored for its pharmacological activities, including antiviral and anticancer properties.
Industry: Utilized in the production of various pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride involves its interaction with molecular targets such as the CCR5 receptor. This interaction is believed to occur through a strong salt-bridge formation between the basic nitrogen atom of the compound and the receptor . The presence of lipophilic groups in the compound enhances its binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: Used in the synthesis of selective IP receptor agonists.
3-Hydroxypiperidine: Employed in the synthesis of unsymmetrical ureas and substituted pyridines.
1-(2-Ethoxyethyl)piperidin-4-one: Utilized in the synthesis of acetylenic γ-glycols.
Uniqueness
4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride stands out due to its specific structural features that allow for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-(3-hydroxypropyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-7-1-2-8(11)3-5-9-6-4-8;/h9-11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFVBSGCWGISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884535-06-2 | |
| Record name | 4-Piperidinepropanol, 4-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884535-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
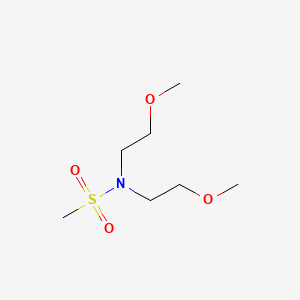
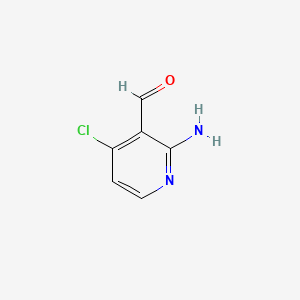
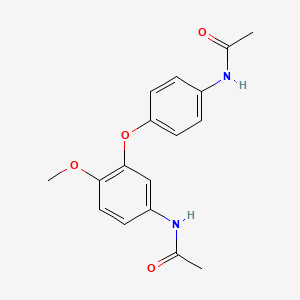
![tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid](/img/structure/B580199.png)
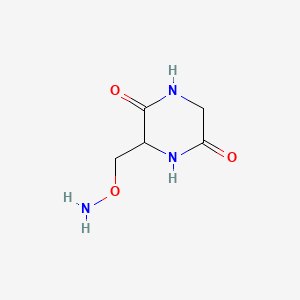
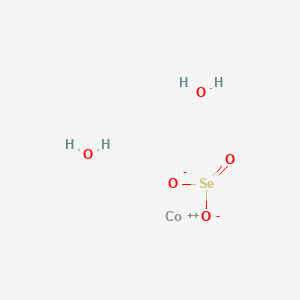

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
